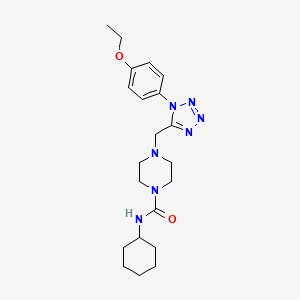

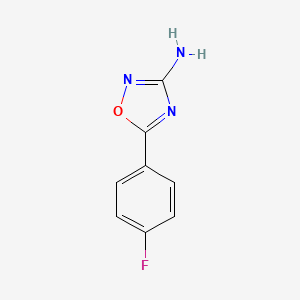

5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, have been synthesized and studied for their potential applications . They are often used in the field of medicinal chemistry due to the stability of the C-F bond and the ability of fluorine substitution to increase the binding affinity of the protein–ligand complex .

Synthesis Analysis

The synthesis of similar compounds often involves a two-step reaction. For instance, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a variety of methods, such as the Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine derivatives demonstrate significant potential in anticancer research. A study highlighted the synthesis of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, showing high cytotoxicity against HepG2 cell lines (Vinayak, Sudha, & Lalita, 2017). Another research identified 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives with promising anticancer activity against various cancer cell lines (Aboraia, Abdel-Rahman, Mahfouz, & El-Gendy, 2006).

Synthesis Methodologies

Innovative synthesis methods for 1,3,4-oxadiazole derivatives, including those related to this compound, have been developed. A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives without catalysts or activation has been reported, showcasing a more efficient approach (Ramazani & Rezaei, 2010).

Antimicrobial Properties

Research indicates that derivatives of this compound possess noteworthy antimicrobial properties. One study synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, revealing significant antimicrobial activities against various bacterial and fungal strains (Parikh & Joshi, 2014). Another research focused on synthesizing and testing N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs for antiproliferative activity, showing remarkable effectiveness against several cancer cell lines (Ahsan et al., 2018).

Prodrug Development

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, utilizing the oxadiazole structure, has shown potential in enhancing the effectiveness of antitumor properties (Bradshaw et al., 2002).

Liquid Crystalline Properties

1,3,4-Oxadiazole-based compounds, including those with 5-(4-fluorophenyl) substituents, have been studied for their liquid crystalline properties. Such research contributes to the understanding of materials science and applications in display technologies (Zhu et al., 2009).

Electrochromic Materials

Studies on fluorinated poly(1,3,4-oxadiazole-ether-imide)s, including compounds with 5-(4-fluorophenyl) substitution, provide insights into the development of electrochromic materials, which have applications in smart windows and display technologies (Hamciuc, Hamciuc, & Brumǎ, 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-oxadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZODJGOHUNENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)

![N-methyl-6-(methylsulfanyl)-N-[1-(3-nitrophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2610982.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea](/img/structure/B2610983.png)

![2-bromo-5-methoxy-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2610992.png)

![[2-(Difluoromethylsulfonyl)phenyl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2610994.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2610996.png)

![3-(2-chloro-6-fluorobenzyl)-1-[(6-fluoro-2-pyridinyl)amino]-4-hydroxy-2(1H)-pyridinone](/img/structure/B2610997.png)